molecular formula C13H21NO4 B2744347 rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans CAS No. 2351680-76-5

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans

Cat. No.: B2744347
CAS No.: 2351680-76-5
M. Wt: 255.314
InChI Key: WVJMYMOSDOWVQY-CBMCFHRWSA-N
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Description

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans is a complex organic compound featuring a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Mannich reaction and cyclopropanation steps, as well as the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration . The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .

Biological Activity

The compound rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans, is a complex organic molecule characterized by the presence of a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structural composition suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of 239.27 g/mol. The compound's structure can be represented as follows:

\text{Structure }\text{rac 1R 2S 2 1 tert butoxy carbonyl pyrrolidin 3 yl}cyclopropane-1-carboxylicacid}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as either an inhibitor or an activator depending on the target enzyme involved. Preliminary studies indicate that it could influence metabolic pathways by modulating enzyme activity related to amino acid metabolism and biosynthesis.

In Silico Studies

Recent research has utilized molecular docking techniques to assess the binding affinity of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid with various enzymes. For example, docking studies with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana revealed significant interaction potentials, suggesting its role as an inhibitor in ethylene biosynthesis pathways .

Case Studies

A study conducted on structurally similar cyclopropanecarboxylic acids demonstrated that derivatives like (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid showed comparable binding affinities to rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid. The results indicated that both compounds could effectively inhibit ACO2 activity, highlighting their potential therapeutic applications in regulating plant hormones .

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, a comparison with similar compounds was conducted. The following table summarizes key characteristics:

Compound Molecular Formula Binding Affinity (ΔG) Comments
rac-(1R,2S)-2-{...}C13H21NO4-6.0 kcal/molPotential ACO2 inhibitor
(E)-2-phenyl-cyclopropane-1-carboxylic acidC11H13NO2-6.5 kcal/molKnown inhibitor
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acidC12H15NO3-6.4 kcal/molComparable binding

Applications in Research and Medicine

The compound has been explored for its potential applications in various fields:

  • Medicinal Chemistry : Investigated as a precursor for drug development due to its enzyme modulation capabilities.
  • Agricultural Science : Potential use in regulating plant growth hormones by inhibiting ethylene production.

Properties

IUPAC Name

(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8(7-14)9-6-10(9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJMYMOSDOWVQY-CBMCFHRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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